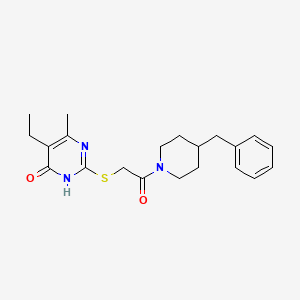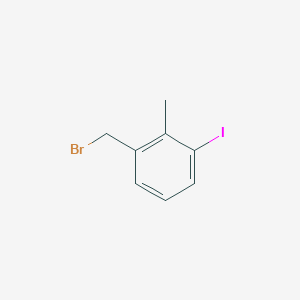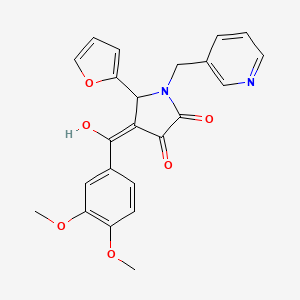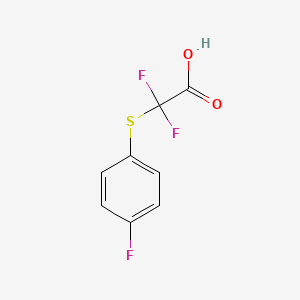methylene]malonate CAS No. 866153-20-0](/img/structure/B2527873.png)
Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" is a chemically synthesized molecule that appears to be a derivative of diethyl malonate with additional functional groups attached to it. Diethyl malonate is a reagent commonly used in organic synthesis, particularly in the formation of alpha-substituted acetic acid derivatives. The presence of a sulfanyl group and a fluoroanilino moiety suggests that this compound could be involved in the formation of heterocyclic systems or as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related diethyl malonate derivatives has been explored in various studies. For instance, the direct fluoro-aminosulfenylation of active methylene compounds, such as diethyl malonate, has been achieved using diethylaminosulfur trifluoride (DAST) under metal-free and base-free conditions . This method could potentially be adapted to synthesize the compound by incorporating the appropriate 3,4-dichlorobenzyl and 2-fluoroanilino substituents.
Molecular Structure Analysis
While the specific molecular structure of "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" is not detailed in the provided papers, the general structure of diethyl malonate derivatives can be complex, often featuring multiple substituents that can influence the molecule's reactivity and physical properties. The presence of dichlorobenzyl and fluoroanilino groups would likely contribute to the molecule's electronic characteristics and could affect its reactivity in subsequent chemical reactions.
Chemical Reactions Analysis
Diethyl malonate derivatives are known to undergo various chemical transformations. For example, diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate has shown high reactivity towards different reagents, leading to the construction of a wide range of heterocyclic sulfone systems . Similarly, the compound may also participate in reactions that form heterocyclic structures or undergo substitutions that modify its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives can vary widely depending on their substituents. For instance, diethyl 2-(2-chloronicotinoyl)malonate is a water-soluble carboxylic acid and serves as an important intermediate in the synthesis of small molecule anticancer drugs . The specific properties of "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" would need to be determined experimentally, but it can be inferred that the molecule's solubility, stability, and reactivity would be influenced by its dichlorobenzyl and fluoroanilino groups.
Scientific Research Applications
Given the specificity of the chemical compound you're inquiring about, it's possible that research related to it may exist in more specialized databases, patent records, or industrial research reports that are not covered by the current search. Often, compounds with complex names like "Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate" are explored in very specialized chemical synthesis research, materials science studies, or pharmacological contexts.
properties
IUPAC Name |
diethyl 2-[(3,4-dichlorophenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKCKSZJHDQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)


![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)


![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)